Chemical structure and properties of Methyl 4,5-dibromonicotinate
Chemical structure and properties of Methyl 4,5-dibromonicotinate
An In-Depth Technical Guide to Methyl 4,5-dibromonicotinate: Structure, Properties, and Synthetic Utility
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 4,5-dibromonicotinate, a halogenated pyridine derivative of significant interest to researchers and professionals in drug development and materials science. We will delve into its chemical structure, physicochemical properties, synthetic routes, reactivity, and potential applications, offering insights grounded in established chemical principles.
Introduction: The Strategic Importance of a Dihalogenated Pyridine Scaffold
Methyl 4,5-dibromonicotinate (C₇H₅Br₂NO₂) is a substituted pyridinecarboxylate that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a pyridine core with bromine atoms at the 4 and 5 positions and a methyl ester at the 3-position, presents multiple reactive sites for functionalization.[1] The strategic placement of two distinct bromine atoms allows for selective and sequential chemical transformations, making it a valuable precursor for the synthesis of complex molecular architectures. This guide aims to provide a detailed exploration of its chemical nature and synthetic potential.
Chemical Identity and Physicochemical Properties
A thorough understanding of a molecule's properties is fundamental to its application. The key identifiers and physicochemical properties of Methyl 4,5-dibromonicotinate are summarized below.
Chemical Structure
The molecular structure consists of a pyridine ring substituted with two bromine atoms and a methyl ester group.[1]
Caption: Chemical structure of Methyl 4,5-dibromonicotinate.
Properties Summary
| Property | Value | Source |
| IUPAC Name | methyl 4,5-dibromopyridine-3-carboxylate | [1] |
| CAS Number | 1803786-19-7 | [2] |
| Molecular Formula | C₇H₅Br₂NO₂ | [1][2] |
| Molecular Weight | 294.93 g/mol | [1][2] |
| Appearance | Solid (predicted) | [3][4] |
| Boiling Point | No data available | [2] |
| Solubility | Likely soluble in organic solvents like dichloromethane and ethyl acetate; poorly soluble in water. | [1] |
| Storage | Inert atmosphere, 2-8°C | [2] |
| SMILES | COC(=O)C1=CN=CC(=C1Br)Br | [1] |
| InChI Key | GCBHUOAHSYQVSB-UHFFFAOYSA-N | [1] |
Synthesis and Mechanistic Considerations
The synthesis of Methyl 4,5-dibromonicotinate typically involves the selective bromination of a nicotinic acid derivative. A plausible and commonly employed strategy is a stepwise bromination followed by esterification.
Proposed Synthetic Workflow
Caption: A stepwise approach to the synthesis of Methyl 4,5-dibromonicotinate.
Detailed Synthetic Protocol (Exemplary)
This protocol is based on established methods for the halogenation of pyridine rings.
Step 1: Monobromination at the 4-position
-
To a solution of methyl nicotinate in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) portion-wise at a controlled temperature (e.g., 0-5°C) to enhance regioselectivity.[1]
-
Allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and extract the product with an organic solvent.
-
Purify the crude product via column chromatography to yield methyl 4-bromonicotinate.
Causality: The use of NBS in a polar aprotic solvent is a standard method for the selective bromination of electron-deficient aromatic rings. The pyridine nitrogen deactivates the ring towards electrophilic substitution, but the 4-position is generally more susceptible to halogenation than the 5-position under these milder conditions.
Step 2: Second Bromination at the 5-position
-
Dissolve the purified methyl 4-bromonicotinate in a suitable solvent, such as glacial acetic acid.
-
Add a solution of bromine (Br₂) in acetic acid dropwise to the reaction mixture. Harsher conditions, potentially including elevated temperatures and the use of a Lewis acid catalyst like iron(III) bromide (FeBr₃), may be necessary to overcome the deactivating effect of the first bromine atom and the pyridine nitrogen.[1]
-
Monitor the reaction for the formation of the dibrominated product.
-
Work up the reaction mixture by neutralizing the acid and removing excess bromine.
-
Purify the final product, Methyl 4,5-dibromonicotinate, using recrystallization or column chromatography.
Causality: The existing electron-withdrawing groups (the ester and the first bromine) on the pyridine ring necessitate more forceful conditions for the second bromination. Acetic acid is a common solvent for such reactions, and a Lewis acid catalyst can further polarize the Br-Br bond, increasing its electrophilicity.
Chemical Reactivity and Synthetic Utility
The two bromine atoms on the pyridine ring are amenable to a variety of cross-coupling and nucleophilic substitution reactions, making Methyl 4,5-dibromonicotinate a valuable intermediate.
Key Reaction Pathways
Caption: Major reaction pathways for Methyl 4,5-dibromonicotinate.
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Suzuki Coupling: The bromine atoms can be selectively replaced with aryl or vinyl groups using palladium-catalyzed Suzuki coupling reactions with corresponding boronic acids.[1] This is a powerful method for constructing complex biaryl structures, which are common motifs in pharmaceuticals.
-
Nucleophilic Aromatic Substitution: The bromine atoms are susceptible to displacement by nucleophiles such as amines, alkoxides, and thiolates, providing access to a wide range of substituted nicotinates.[1]
-
Ester Hydrolysis: The methyl ester can be readily hydrolyzed under basic conditions to yield the corresponding carboxylic acid, which can then be used in amide bond formation or other carboxylate-specific reactions.[1]
Anticipated Applications in Research and Development
While specific applications of Methyl 4,5-dibromonicotinate are emerging, the utility of its structural class is well-documented.
-
Drug Discovery: Halogenated pyridines are key scaffolds in many bioactive molecules. The ability to functionalize the 4 and 5 positions allows for the exploration of structure-activity relationships (SAR) in drug design. For instance, related nicotinic acid derivatives have been used to synthesize pyridine alkaloids.[4] The introduction of methyl groups into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties, a concept often referred to as the "magic methyl" effect.[5][6]
-
Materials Science: Brominated nicotinic acids are used as ligands for the synthesis of Metal-Organic Frameworks (MOFs).[4] These materials have applications in gas storage, catalysis, and sensing. The dibromo-functionality of this molecule offers the potential to create more complex and functional MOF structures.
Spectral Characterization (Anticipated)
Confirmation of the structure and purity of Methyl 4,5-dibromonicotinate would rely on standard spectroscopic techniques.
¹H NMR Spectroscopy
-
Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 7.0-9.0 ppm). The proton at the 2-position and the proton at the 6-position will appear as distinct singlets due to the lack of adjacent protons for coupling.
-
Methyl Protons: A singlet corresponding to the three protons of the methyl ester group will be observed, likely in the range of δ 3.5-4.0 ppm, as it is attached to an oxygen atom.[7]
¹³C NMR Spectroscopy
-
Aromatic Carbons: Five distinct signals are expected for the carbons of the pyridine ring. The carbons bearing bromine atoms will be significantly shifted downfield.
-
Carbonyl Carbon: The ester carbonyl carbon will appear as a singlet in the range of δ 160-175 ppm.
-
Methyl Carbon: The methyl carbon of the ester group will produce a signal in the upfield region, typically around δ 50-60 ppm.
Infrared (IR) Spectroscopy
-
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected around 1720-1740 cm⁻¹.
-
C-O Stretch: An absorption band corresponding to the C-O single bond of the ester will be present in the 1100-1300 cm⁻¹ region.
-
Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region will indicate the presence of the pyridine ring.
-
C-Br Stretch: A weak to medium absorption in the fingerprint region, typically below 800 cm⁻¹, will correspond to the C-Br bonds.
Safety and Handling
As a brominated organic compound, Methyl 4,5-dibromonicotinate should be handled with appropriate safety precautions. While specific toxicity data is not available, related compounds are known to cause skin, eye, and respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere, as recommended.[2]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
Methyl 4,5-dibromonicotinate is a synthetically valuable building block with significant potential in medicinal chemistry and materials science. Its dihalogenated pyridine core offers multiple avenues for functionalization through established synthetic methodologies like cross-coupling and nucleophilic substitution reactions. A comprehensive understanding of its chemical properties, synthesis, and reactivity, as outlined in this guide, is crucial for unlocking its full potential in the development of novel molecules and materials.
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Dana Bioscience. (n.d.). Methyl 4,5-dibromonicotinate 100mg. Retrieved from [Link]
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